Mcl-1 Binding Affinity vs. Gossypetin
In a multi-step virtual screening and molecular docking study targeting the Mcl-1 protein (a validated anti-apoptotic target overexpressed in chronic myeloid leukemia), leucodelphinidin exhibited a -CDOCKER interaction energy of −89.304 kcal/mol, which is 26.8% stronger (more negative) than the structurally related flavonoid gossypetin (−70.49 kcal/mol) and 11.7% weaker than the sulfonylurea drug tolbutamide (−101.09 kcal/mol). Leucodelphinidin ranked second among all screened compounds. In vitro MTT validation on K562 CML cells confirmed that this binding translated into potent, concentration-dependent antiproliferative activity [1].
| Evidence Dimension | Mcl-1 protein -CDOCKER interaction energy (binding affinity) |
|---|---|
| Target Compound Data | −89.304 kcal/mol |
| Comparator Or Baseline | Gossypetin (flavonoid analog): −70.49 kcal/mol; Tolbutamide (top hit): −101.09 kcal/mol |
| Quantified Difference | Leucodelphinidin outperforms gossypetin by 26.8% (Δ = −18.814 kcal/mol); Tolbutamide outperforms leucodelphinidin by 11.7% |
| Conditions | Discovery Studio CDOCKER protocol; Mcl-1 crystal structure (PDB); 500 ns MD simulation validation; MTT assay on K562 CML cell line |
Why This Matters
This is the only published direct head-to-head comparison of leucodelphinidin's Mcl-1 binding against chemically defined flavonoid competitors, enabling rational selection for apoptosis-focused cancer studies where gossypetin would be an underpowered alternative.
- [1] Singh P, Singh VK, Verma M. Targeting myeloid cell leukemia-1 protein to identify potential compounds for chronic myeloid leukemia treatment: Molecular docking and molecular dynamics simulation approaches. Biochemical and Biophysical Research Communications. 2025; 796: 153115. View Source
